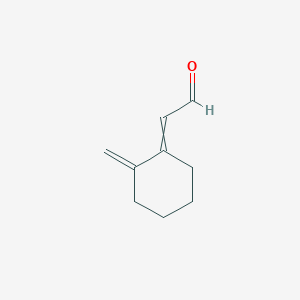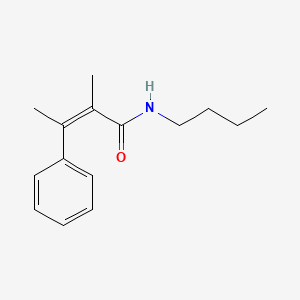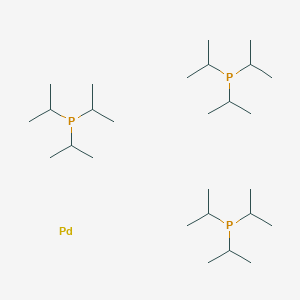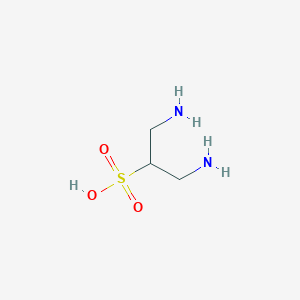
7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is notable for its potential biological activities and has been studied for various applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione can be achieved through a one-pot reaction involving o-phenylenediamine and oxalic acid. This method is efficient and environmentally friendly, as it is conducted under solvent-free conditions at room temperature. The reaction involves simple grinding of the reactants, which leads to the formation of the desired product with high atom economy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthesis routes are likely to be applied. The one-pot synthesis method mentioned above could be scaled up for industrial production, ensuring minimal environmental impact and cost-effectiveness.
化学反応の分析
Types of Reactions
7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoxaline core.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological activities and properties.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione primarily involves the inhibition of d-amino acid oxidase (DAAO). This enzyme is responsible for the oxidative deamination of d-amino acids. By inhibiting DAAO, the compound can modulate the levels of d-amino acids in the brain, which is crucial for neurological functions. The binding of the compound to the active site of DAAO prevents the enzyme from interacting with its natural substrates, thereby exerting its effects .
類似化合物との比較
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar structural features but lacking the amino and chloro substituents.
5,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione: Another derivative with different substituents that may exhibit distinct biological activities.
6-Nitro-1,4-dihydroquinoxaline-2,3-dione:
Uniqueness
7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit d-amino acid oxidase sets it apart from other quinoxaline derivatives, making it a valuable compound for research and development in medicinal chemistry.
特性
CAS番号 |
56154-10-0 |
|---|---|
分子式 |
C8H6ClN3O2 |
分子量 |
211.60 g/mol |
IUPAC名 |
7-amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H6ClN3O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H,10H2,(H,11,13)(H,12,14) |
InChIキー |
ZRDMCDAIVHZWMJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)









![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)

